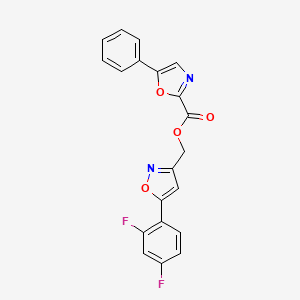

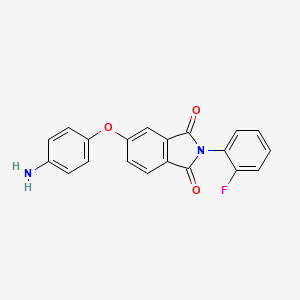

N-(2-methoxyquinolin-8-yl)-5-(3,4,5-trimethoxyphenyl)pyrazolidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from key precursors like indanones, phenyl isothiocyanates, and pyrazole carboxylic acids. For instance, the synthesis of a series of indenopyrazoles, which share the pyrazole moiety with the compound of interest, was achieved from indanones and phenyl isothiocyanates in two steps . Similarly, the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides was effectively carried out using TBTU as a catalyst in the presence of diisopropyl ethylamine and acetonitrile at room temperature . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, mass spectra, FT-IR, and UV-Visible spectroscopy. For example, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction studies, which revealed a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . This suggests that the compound "N-(2-methoxyquinolin-8-yl)-5-(3,4,5-trimethoxyphenyl)pyrazolidine-3-carboxamide" may also exhibit a complex 3D structure that could be elucidated using similar techniques.

Chemical Reactions Analysis

The chemical reactions of related compounds often involve interactions with biological targets. For instance, a methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate compound exhibited antiproliferative activity by inhibiting tubulin polymerization . Another study synthesized 8-methoxyquinoline-2-carboxamide compounds with a 1,3,4-thiadiazole moiety, which displayed antibacterial efficacy . These findings suggest that the compound of interest may also interact with biological molecules and could potentially have pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using techniques like Hirshfeld surface analysis and DFT calculations. For example, the thermal stability of a pyrazole derivative was determined to be up to 190°C, and its intermolecular interactions were analyzed . The solvent effects on structural parameters and non-linear optical properties were also investigated . These studies provide a foundation for predicting the properties of "N-(2-methoxyquinolin-8-yl)-5-(3,4,5-trimethoxyphenyl)pyrazolidine-3-carboxamide", which may exhibit similar stability and optical characteristics.

Scientific Research Applications

Antitumor Properties

Compounds with similar structural motifs have been evaluated for their antitumor properties. For example, amino-substituted pyrido and carbazole derivatives have shown important antitumor properties, indicating that modifications on similar compounds could enhance their cytotoxicity against cancer cells (Rivalle et al., 1983).

Antimicrobial Activity

Fluoroquinolone-based 4-thiazolidinones, which share a quinoline core with our compound of interest, have been synthesized and shown to possess significant antimicrobial activity (Patel & Patel, 2010). This suggests potential for the development of new antimicrobial agents from structurally related compounds.

CB1 Cannabinoid Receptor Affinity

Methoxy and fluorine analogs similar in structure have been synthesized to investigate their affinity for the CB1 cannabinoid receptor, aiming to develop tracers for medical imaging, particularly positron emission tomography (PET) ligands (Tobiishi et al., 2007). This indicates a potential application in the development of diagnostic tools or therapeutics targeting the CB1 receptor.

Synthesis and Antimicrobial Evaluation of Quinazolinone Derivatives

Quinazolinone derivatives have been synthesized and subjected to antimicrobial activity evaluation, showing that modifications on quinoline and related heterocycles can lead to compounds with useful biological activities (Habib, Hassan, & El‐Mekabaty, 2013).

properties

IUPAC Name |

N-(2-methoxyquinolin-8-yl)-5-(3,4,5-trimethoxyphenyl)pyrazolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5/c1-29-18-10-14(11-19(30-2)22(18)32-4)16-12-17(27-26-16)23(28)24-15-7-5-6-13-8-9-20(31-3)25-21(13)15/h5-11,16-17,26-27H,12H2,1-4H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAKKDHCFYZFSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC=C2NC(=O)C3CC(NN3)C4=CC(=C(C(=C4)OC)OC)OC)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 75272185 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503488.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503492.png)

![1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2503493.png)

![benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2503496.png)

![N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)

![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2503500.png)

![1-(9-Bromo-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2503502.png)